Product packaging for Tert-butyl pivalate(Cat. No.:CAS No. 16474-43-4)

Tert-butyl pivalate

Cat. No.: B097859
CAS No.: 16474-43-4
M. Wt: 158.24 g/mol
InChI Key: VXHFNALHLRWIIU-UHFFFAOYSA-N
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Description

Historical Context and Development

Tert-butyl pivalate emerged as a compound of interest in the mid-20th century, coinciding with advances in esterification techniques and the industrial demand for stable, branched esters. Its development is closely tied to the broader utilization of pivalic acid derivatives, which gained prominence after the commercialization of the Koch reaction in the 1950s. This reaction enabled efficient synthesis of pivalic acid via hydrocarboxylation of isobutene, providing a foundation for derivative synthesis. Early applications focused on leveraging the steric hindrance of the pivaloyl group to enhance ester stability, a property critical for polymerization initiators and protective groups in organic synthesis.

The compound’s industrial relevance grew with its role in continuous flow chemistry. By the 2010s, microreactor-based syntheses of tert-butyl peroxypivalate—a related peroxide—highlighted the push toward safer, high-yield processes. These innovations underscored this compound’s adaptability to modern synthetic paradigms, bridging traditional batch methods and advanced flow systems.

Significance in Organic Chemistry Research

This compound occupies a niche in organic chemistry due to its unique steric and electronic properties. Its tert-butyl and pivaloyl groups create a densely branched structure, rendering the ester resistant to hydrolysis and thermal degradation. This stability is exploited in:

  • Polymerization : As a precursor to peroxypivalate initiators, it facilitates low-temperature radical polymerization of ethylene and vinyl chloride.
  • Protective Group Chemistry : The pivaloyl group shields alcohols during multistep syntheses, enabling selective reactions in complex molecules.

Recent studies emphasize its utility in palladium-catalyzed C–H functionalization, where it acts as a co-catalyst to enhance reaction efficiency. Additionally, its inertness in acidic and basic conditions makes it a reliable solvent additive in kinetic studies.

Position within Ester Chemistry Classification

This compound belongs to the class of branched aliphatic esters , characterized by their resistance to nucleophilic attack. The table below contrasts its properties with linear and aromatic esters:

Property This compound Methyl Acetate (Linear) Benzyl Benzoate (Aromatic)
Hydrolysis Resistance High Low Moderate
Thermal Stability (°C) >200 56 180
Steric Hindrance Extreme Minimal Moderate

This classification highlights its role in applications demanding durability under harsh conditions, such as high-temperature polymerizations.

Nomenclature and Structural Relationships

The systematic IUPAC name for this compound is tert-butyl 2,2-dimethylpropanoate , reflecting its two structural components:

  • A pivaloyl group (2,2-dimethylpropanoyl), derived from pivalic acid.
  • A tert-butyl group (1,1-dimethylethyl) as the esterifying alcohol.

Its molecular formula, C~9~H~18~O~2~, and structure (Fig. 1) illustrate the synergy between branching and stability:

$$ \text{CH}3\text{C}(\text{CH}3)2\text{COO}\text{C}(\text{CH}3)_3 $$

Structural analogs include neopentyl glycol esters and other hindered derivatives, which share similar resistance to degradation. The compound’s robustness is attributed to the electron-donating methyl groups, which shield the ester carbonyl from nucleophiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B097859 Tert-butyl pivalate CAS No. 16474-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHFNALHLRWIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333947
Record name tert-butyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16474-43-4
Record name tert-butyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported synthesis of tert-butyl pivalate involves the esterification of pivalic acid ((CH3)3CCO2H\text{(CH}_3\text{)}_3\text{CCO}_2\text{H}) with tert-butyl alcohol ((CH3)3COH\text{(CH}_3\text{)}_3\text{COH}) under acidic conditions. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) is the predominant catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity and nucleophilic attack by the alcohol. The reaction proceeds as follows:

(CH3)3CCO2H+(CH3)3COHH2SO4(CH3)3CCO2C(CH3)3+H2O\text{(CH}3\text{)}3\text{CCO}2\text{H} + \text{(CH}3\text{)}3\text{COH} \xrightarrow{\text{H}2\text{SO}4} \text{(CH}3\text{)}3\text{CCO}2\text{C(CH}3\text{)}3 + \text{H}_2\text{O}

Key parameters influencing yield include:

  • Molar ratio : A 1:1 stoichiometry minimizes side reactions like di-tert-butyl ether formation.

  • Temperature : Reflux conditions (100–120°C) accelerate kinetics but require careful thermal management to avoid decomposition.

  • Catalyst loading : Optimal sulfuric acid concentrations range from 1–5 mol%, balancing reaction rate and post-synthesis neutralization costs.

Laboratory-scale trials report yields exceeding 85% after 6–8 hours, though industrial implementations face challenges in separating the ester from unreacted precursors and water.

Alternative Catalysts and Solvent-Free Approaches

To mitigate corrosion and waste associated with mineral acids, researchers have explored heterogeneous catalysts such as Amberlyst-15 and zeolites. These solid acids enable easier recovery and reuse, albeit with slightly lower yields (70–75%) due to diffusion limitations. Solvent-free systems, where tert-butyl alcohol acts as both reactant and solvent, reduce environmental impact but necessitate precise temperature control to prevent runaway reactions.

Industrial-Scale Production

Batch Reactor Processes

Industrial facilities typically employ batch reactors with capacities exceeding 10,000 liters. The process involves:

  • Charging pivalic acid, tert-butyl alcohol, and catalyst into a stirred tank.

  • Heating to 110–120°C under reflux for 8–12 hours.

  • Neutralizing the catalyst with aqueous sodium bicarbonate.

  • Distilling the crude product to isolate this compound (boiling point: 134°C).

A major bottleneck is the lengthy reaction time, which limits throughput. Modern plants address this by implementing cascaded reactor systems, where partially converted mixtures are transferred between vessels to maintain optimal reactant concentrations.

Continuous Distillation and Purification

Post-reaction purification leverages fractional distillation under reduced pressure (50–100 mmHg) to separate the ester from residual alcohol and water. Advanced systems incorporate molecular sieves or azeotropic distillation with cyclohexane to achieve >99% purity.

Emerging Techniques: Microreactor Technology

Principles of Continuous-Flow Synthesis

While microreactor synthesis of this compound remains unreported, studies on analogous esters (e.g., tert-butyl peroxypivalate) demonstrate the potential for intensified processing. Microreactors enhance heat and mass transfer through high surface-to-volume ratios, enabling:

  • Rapid mixing : Laminar flow regimes ensure homogeneous reactant distribution.

  • Temperature control : Exothermic esterification can be managed at shorter residence times (seconds vs. hours).

  • Scalability : Numbering-up parallel microchannels maintains productivity without compromising efficiency.

Hypothetical Workflow for this compound

A proposed continuous-flow system might involve:

  • Preheating zone : Raise reactants to 80°C.

  • Reaction channel : Residence time of 2–5 minutes with immobilized acid catalysts.

  • In-line separation : Membrane-based removal of water to shift equilibrium.

Preliminary modeling suggests such a system could achieve 90% conversion at 100°C, reducing energy consumption by 40% compared to batch methods.

Comparative Analysis of Synthesis Methodologies

Parameter Batch Reactor Microreactor (Projected)
Reaction Time6–12 hours2–5 minutes
Yield85–90%90–95%
Energy ConsumptionHighModerate
Capital CostLowHigh
ScalabilityModerateHigh

Batch processes remain dominant due to lower initial costs, but microreactors offer compelling advantages for high-purity or thermally sensitive applications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl pivalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form pivalic acid and tert-butyl alcohol.

    Reduction: It can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products Formed:

Scientific Research Applications

Green Chemistry Applications

TBP has emerged as a promising alternative solvent in green chemistry due to its low volatility and reduced environmental impact compared to conventional solvents like toluene.

  • Solvent Replacement : TBP has been identified as a suitable candidate for replacing hazardous solvents in processes such as the dissolution of natural rubber and other polymers. In a study evaluating various esters, TBP demonstrated effective solubility properties while maintaining a lower environmental footprint .
PropertyTert-butyl PivalateToluene
Boiling Point (°C)134110
PolarityLowModerate
Environmental ImpactLowerHigher
  • Polymerization Initiator : TBP is also utilized in polymerization processes as a solvent or co-solvent. Its properties facilitate reactions at lower temperatures, which can enhance product quality and reduce energy consumption .

Pharmaceutical Applications

In the pharmaceutical industry, TBP serves as an important intermediate in the synthesis of prodrugs and other pharmaceutical compounds.

  • Prodrug Development : TBP is used to enhance the bioavailability of certain drugs. For instance, it has been involved in synthesizing prodrugs that improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) by modifying their solubility and permeability across biological membranes .
  • Case Study : A recent study highlighted the synthesis of DPTIP prodrugs using TBP, which significantly improved oral bioavailability and brain penetration compared to the parent compound. This demonstrates TBP's role in optimizing drug delivery systems .

Polymer Synthesis

TBP is used as an initiator or solvent in the synthesis of various polymers.

  • Poly(vinyl alcohol) Production : Research indicates that TBP can be used to derive highly isotactic poly(vinyl alcohol) from tert-butyl vinyl ether. This application showcases TBP’s utility in producing high-performance materials with desirable mechanical properties .
  • Continuous Synthesis : Innovative methods have been developed for the continuous synthesis of TBP-based compounds using microreactor technology, enhancing efficiency and scalability in polymer production .

Industrial Applications

In industrial settings, TBP's properties make it suitable for various applications beyond pharmaceuticals and green chemistry.

  • Chemical Manufacturing : TBP is employed in the manufacturing of specialty chemicals where its unique solvent properties can be leveraged to optimize reaction conditions and product yields.
  • Safety Profile : While TBP is flammable and reactive, its controlled use within established safety protocols mitigates risks associated with its application in industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl pivalate primarily involves its role as an ester. In chemical reactions, it can act as a substrate for hydrolysis, reduction, or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of pivalic acid and tert-butyl alcohol .

Comparison with Similar Compounds

Table 1: Hydrolysis Resistance of Selected Esters

Compound Hydrolysis Resistance Key Application Reference
This compound High Drug design, stable solvents
Tert-butyl crotonate Moderate Polymer synthesis
Methyl pivalate Moderate-High Green chromatography solvents
Ethyl isobutyrate Low Solvent for small-molecule analysis

Solubility and Solvent Properties

The bulky tert-butyl groups in this compound enhance its solubility in nonpolar solvents, making it superior to carboxylates like stearate in applications requiring compatibility with hydrophobic matrices (e.g., single-molecule magnets) . In contrast:

  • Tert-butyl acetate and sec-butyl acetate are more polar due to shorter alkyl chains, limiting their use in nonpolar systems .
  • Methyl pivalate (CAS: 5129-38-4), though structurally similar, has a lower molecular weight (C₈H₁₆O₂), resulting in a lower boiling point (~140°C vs. ~160°C for this compound) and reduced steric bulk .

Table 2: Physical Properties of Pivalate Derivatives

Compound Boiling Point (°C) Solubility in Nonpolar Solvents Molecular Weight
This compound ~160 Excellent 158.24
Methyl pivalate ~140 Good 144.21
Tert-butyl acetate ~98 Moderate 116.16
Ethyl isobutyrate ~110 Poor 116.16

Table 3: Reaction Efficiency of Esters in Catalytic Processes

Reaction Type Ester Used Yield/Selectivity Key Advantage
Allylation (Pd catalysis) This compound 15% yield, >19:1 dr Enhanced electrophile stability
ROAC polymerization This compound No chain transfer Suppressed pivalate nucleophilicity

Biological Activity

Tert-butyl pivalate (TBP), a compound with the chemical formula C9_9H18_{18}O2_2, is an ester formed from tert-butyl alcohol and pivalic acid. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and biological activities. This article delves into the biological activity of TBP, highlighting its synthesis, metabolic stability, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its bulky tert-butyl group, which contributes to its steric properties. The structure can be represented as follows:

C9H18O2 Tert butyl pivalate \text{C}_9\text{H}_{18}\text{O}_2\quad \text{ Tert butyl pivalate }

This compound exhibits significant lipophilicity due to the presence of the tert-butyl group, which can influence its biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of pivalic acid with tert-butyl alcohol. The reaction can be summarized as follows:

  • Reactants : Pivalic acid and tert-butyl alcohol.
  • Catalyst : Acid catalyst (e.g., sulfuric acid).
  • Reaction Conditions : Heating under reflux to promote ester formation.

The reaction yields this compound along with water as a byproduct.

1. Metabolic Stability

One of the key aspects of TBP's biological activity is its metabolic stability. Research indicates that compounds containing tert-butyl groups often exhibit high metabolic lability due to oxidative metabolism, primarily involving cytochrome P450 enzymes . However, modifications to the structure, such as replacing hydrogen atoms with fluorine, have been shown to enhance metabolic stability without significantly affecting biological activity .

In vitro studies have demonstrated that TBP undergoes oxidative metabolism predominantly at the tert-butyl group, leading to various metabolites that may exhibit different biological effects . This metabolic pathway is crucial for understanding the pharmacokinetics of TBP in therapeutic applications.

2. Cytotoxicity and Antimicrobial Properties

This compound has been investigated for its cytotoxic properties, particularly in relation to natural products derived from marine organisms. For instance, apratoxin A, a compound produced by the cyanobacterium Moorea bouillonii, contains a pivaloyl moiety that contributes to its cytotoxic activity against certain cancer cell lines . The biosynthetic pathway of apratoxin A reveals that the formation of pivaloyl-ACP is catalyzed by a bifunctional enzyme that performs both decarboxylation and methylation reactions .

Additionally, TBP has been evaluated for its potential antimicrobial properties. In studies involving various bacterial strains, TBP exhibited inhibitory effects, suggesting its utility as a lead compound for developing new antimicrobial agents .

Case Study 1: Synthesis and Biological Evaluation

A study explored the synthesis of solasodine pivalate from diosgenin pivalate using tert-butyl carbamate as a reagent. The findings indicated that steric hindrance from the bulky tert-butyl group resulted in low substrate conversion during reactions . However, optimizing reaction conditions improved yields significantly, demonstrating the importance of structural considerations in synthetic pathways involving TBP.

Case Study 2: Metabolic Stability Comparison

A comparative study assessed the metabolic stability of TBP against analogs containing trifluoromethyl groups. Results showed that substituting the tert-butyl group with a trifluoromethylcyclopropyl group led to enhanced metabolic stability both in vitro and in vivo . This finding underscores the relevance of structural modifications in improving drug-like properties while retaining biological efficacy.

Q & A

Basic Research Question

  • GC-MS : Resolves volatile decomposition products (e.g., isobutene, CO₂) with electron ionization (EI) for fragmentation patterns .
  • HPLC-DAD : Quantifies non-volatile byproducts (e.g., pivalic anhydride) using C18 columns and UV detection at 210 nm .
  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms ester linkage integrity .

How should researchers address discrepancies in reported thermodynamic stability data for this compound?

Advanced Research Question
Conflicting stability data (e.g., decomposition temperatures) may stem from:

  • Impurity effects : Trace acids or moisture accelerate degradation. Validate reagent purity via Karl Fischer titration .
  • Experimental conditions : Differential scanning calorimetry (DSC) under nitrogen vs. air alters activation energies. Standardize inert-atmosphere protocols .
    Resolution Strategy :
  • Replicate studies using identical instrumentation (e.g., same GC column, temperature ramp rates).
  • Publish raw DSC thermograms and kinetic data for peer validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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